ha-100 - 84468-24-6

ha-100

Catalog Number: EVT-269278
CAS Number: 84468-24-6
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HA-100 is a synthetic isoquinolinesulfonamide derivative widely employed in biochemical and pharmacological research. It functions as a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes involved in a wide array of cellular processes, including signal transduction, cell proliferation, and differentiation. [, , ] Due to its inhibitory properties, HA-100 is a valuable tool for investigating the role of PKC in various cellular functions and disease models. [, , , , , , ]

Future Directions
  • Developing more potent and selective PKC inhibitors: Structural modifications of HA-100 could lead to inhibitors with enhanced potency and selectivity for specific PKC isoforms. [] This could improve the efficacy of PKC inhibitors for treating diseases.
  • Elucidating the role of specific PKC isoforms in various diseases: Utilizing HA-100 and its derivatives, researchers can determine the distinct functions of different PKC isoforms in the pathogenesis of various diseases, leading to more targeted therapies. [, ]

1-(8-Chloro-5-isoquinolinesulfonyl)piperazine (HA-156)

Compound Description: HA-156 is an isoquinolinesulfonamide derivative that acts as a potent inhibitor of both PKC and Ca2+/calmodulin-dependent myosin light chain kinase (MLC-kinase). It exhibits competitive inhibition with respect to ATP for both enzymes. []

Relevance: HA-156 shares a similar isoquinolinesulfonamide core structure with HA-100 and serves as a valuable tool for investigating the roles of Ca2+-dependent myosin phosphorylation. Its dual inhibitory activity against PKC and MLC-kinase provides insights into the interplay between these kinases. []

HA-142

Compound Description: HA-142 is a dechlorinated analog of HA-156, also classified as an isoquinolinesulfonamide derivative. It displays significantly reduced affinity for MLC-kinase compared to HA-156 while exhibiting weak inhibition of PKC. []

Relevance: The structural difference of lacking a chlorine atom in HA-142 compared to HA-100 and HA-156 highlights the importance of the chlorine atom for MLC-kinase inhibition. This selectivity makes HA-142 useful for differentiating the roles of PKC and MLC-kinase in cellular processes. []

HA-100 Dihydrochloride

Compound Description: This compound is the dihydrochloride salt form of HA-100, a known PKC inhibitor. This specific form is used in liver fibrosis research to modulate sodium+/taurocholate cotransporting polypeptide (NTCP) expression and bile acid uptake in hepatic stellate cells (HSCs). []

Relevance: HA-100 dihydrochloride shares the same core structure with HA-100 and likely exerts similar PKC inhibitory effects. The use of this salt form suggests potential advantages in solubility or formulation for specific research applications related to liver fibrosis. []

HA-140

Compound Description: HA-140 is an isoquinolinesulfonamide derivative, structurally analogous to HA-100 and HA-156. This compound demonstrates weak inhibition of PKC while effectively inhibiting myosin light chain phosphorylation in platelets activated by collagen. []

Relevance: The contrasting inhibitory activities of HA-140 against PKC and myosin light chain phosphorylation, in comparison to HA-100, underscore the structure-activity relationship within this class of compounds. It highlights the subtle structural variations that can lead to differential effects on different protein kinases. []

Dechlorinated Analogue of HA-156 (Not specifically named)

Compound Description: This unnamed compound is a dechlorinated analogue of HA-156, similar to HA-142. It exhibits markedly decreased affinity for MLC-kinase compared to HA-156. []

Relevance: This dechlorinated analogue further supports the importance of the chlorine atom present in both HA-100 and HA-156 for potent inhibition of MLC-kinase. It emphasizes the structure-activity relationship of isoquinolinesulfonamide derivatives targeting specific protein kinases. []

Source and Classification

The compound is identified by the CAS number 141543-63-7 and has a molecular formula of C13H15N3O2S·ClH, with a molecular weight of approximately 313.80 g/mol . It is classified under various categories, including medicinal chemistry and pharmacology, due to its biological activity against pathogenic organisms.

Synthesis Analysis

The synthesis of 1-(5-Isoquinolinesulfonyl)piperazine involves several key steps, typically starting from commercially available precursors. The general synthetic pathway includes the following:

  1. Formation of the Isoquinoline Sulfonamide: The initial step often involves the reaction of isoquinoline with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
  2. Piperazine Formation: The sulfonamide product is then reacted with piperazine under acidic conditions (e.g., using hydrochloric acid) to form the final product.
  3. Purification: The crude product is purified through recrystallization or chromatography techniques.

Specific conditions such as temperature, solvent choice (e.g., ethyl acetate), and reaction times are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 1-(5-Isoquinolinesulfonyl)piperazine can be represented by its canonical SMILES notation: C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3, which indicates the presence of a piperazine ring linked to an isoquinoline moiety through a sulfonyl group .

Structural Features

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Isoquinoline Core: A bicyclic structure that contributes to the compound's biological activity.
  • Sulfonyl Group: Enhances solubility and reactivity, playing a crucial role in enzyme inhibition.

X-ray crystallography studies have provided insights into the spatial arrangement of atoms within the molecule, revealing how it interacts with biological targets .

Chemical Reactions Analysis

1-(5-Isoquinolinesulfonyl)piperazine primarily undergoes reactions typical of sulfonamides, including nucleophilic substitutions and hydrolysis. Its interactions with biological targets involve:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial in purine nucleotide biosynthesis. By inhibiting IMPDH, 1-(5-Isoquinolinesulfonyl)piperazine disrupts the proliferation of Mycobacterium tuberculosis .
  • Potential Reactions with Biological Molecules: The compound may also interact with other enzymes or receptors, leading to varied pharmacological effects.
Mechanism of Action

The primary mechanism of action for 1-(5-Isoquinolinesulfonyl)piperazine involves its inhibition of IMPDH in Mycobacterium tuberculosis. By binding to this enzyme, it interferes with the de novo synthesis pathway for purine nucleotides, particularly guanine nucleotides. This inhibition leads to:

  • Disruption in nucleotide availability.
  • Impaired cellular functions and replication in bacterial cells.
  • Potentially leading to cell death in susceptible strains of Mycobacterium tuberculosis .

Biochemical Pathways Affected

The compound's action affects several biochemical pathways:

  • Purine Biosynthesis: Critical for DNA and RNA synthesis.
  • Cellular Metabolism: Disruption can lead to energy deficits within bacterial cells.
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Molecular Weight: Approximately 313.80 g/mol.
  • Solubility: Generally soluble in polar solvents due to the presence of sulfonamide groups.
  • Stability: Requires storage at low temperatures (around +4°C) to maintain stability .

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • pH Stability Range: The compound is stable across a range of pH levels but should be handled under controlled conditions to prevent degradation.
Applications

1-(5-Isoquinolinesulfonyl)piperazine has significant potential applications in medicinal chemistry:

  • Antitubercular Agent: Its primary application lies in treating tuberculosis, especially drug-resistant strains due to its novel mechanism targeting IMPDH.
  • Research Tool: Used in biochemical assays to study purine metabolism and enzyme inhibition mechanisms.
  • Lead Compound for Drug Development: Its structure serves as a basis for synthesizing analogs with enhanced efficacy or reduced toxicity against Mycobacterium tuberculosis .
Introduction to 1-(5-Isoquinolinesulfonyl)piperazine in Tuberculosis Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. These strains resist conventional therapies, underscoring the urgent need for novel agents targeting unexploited bacterial pathways. The purine biosynthesis enzyme inosine-5′-monophosphate dehydrogenase (IMPDH, encoded by guaB2) catalyzes the NAD⁺-dependent conversion of inosine 5′-monophosphate (IMP) to xanthosine 5′-monophosphate (XMP)—a rate-limiting step in guanine nucleotide production [1] [8]. Depletion of guanine nucleotides halts DNA/RNA synthesis, making IMPDH a chemically vulnerable and bactericidal target [1] [4].

1-(5-Isoquinolinesulfonyl)piperazine derivatives emerged from phenotypic screens targeting IMPDH. The lead compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1), exhibited potent anti-tubercular activity (MIC~90~ = 2 μM) and limited mammalian toxicity [1] [8]. Its optimization represents a strategic effort to combat drug-resistant TB through novel mechanisms.

Rationale for Targeting Mycobacterium tuberculosis Inosine-5′-Monophosphate Dehydrogenase (IMPDH)

IMPDH is genetically validated as essential for Mtb survival in vitro and in macrophages [1] [5]. Crucially, Mtb lacks a functional purine salvage pathway, rendering it uniquely dependent on de novo guanine synthesis. This contrasts with human cells, which salvage guanine efficiently, enabling therapeutic selectivity [1] [4]. Biochemical studies confirm that IMPDH inhibition depletes intracellular GTP pools, causing bactericidal effects against both replicating and non-replicating bacilli [5].

Table 1: Key Features of Mtb IMPDH (GuaB2) as a Drug Target

PropertySignificanceEvidence
EssentialityRequired for in vitro growth and macrophage survivalConditional knockdown mutants show bactericidal phenotype [1]
VulnerabilityLow GTP reserves; deficient salvage pathwayExogenous guanine fails to rescue growth under IMPDH inhibition [1]
Selectivity PotentialStructural differences vs. human IMPDH2 (e.g., flap dynamics, active site)Compound 1 inhibits Mtb IMPDH (IC~50~ = 0.1 μM) but not human orthologs [1]
Bactericidal ActivityDepletes GTP, halting DNA/RNA synthesisTime-kill assays show concentration-dependent cidal effects [4]

Despite initial skepticism about IMPDH vulnerability in vivo due to purine salvage in host tissues, recent benzoxazole-based inhibitors retain activity in guanine-rich environments, reinforcing its therapeutic relevance [1] [8].

Structural Significance of the Piperazine-Isoquinoline Sulfonamide Scaffold in Antimycobacterial Agents

The 1-(5-isoquinolinesulfonyl)piperazine scaffold of Compound 1 comprises three critical domains:

  • Isoquinoline-5-sulfonyl group: Binds the IMP/NAD⁺ catalytic pocket via π-stacking and hydrogen bonding.
  • Piperazine linker: Provides conformational flexibility for optimal orientation.
  • Cyclohexylcarbamoyl group: Occupies a hydrophobic cleft adjacent to the active site [1] [8].

Structure-Activity Relationship (SAR) Insights:A library of 48 analogues revealed stringent requirements for activity:

  • Modifications to the piperazine ring:
  • Replacement with ethylenediamine (Compound 2) abolished whole-cell activity (MIC~90~ > 50 μM) despite retained enzyme inhibition (IC~50~ = 1.5 μM), suggesting impaired cell permeability or stability [1].
  • 3-Methylpiperazine (Compound 3) drastically reduced biochemical and cellular potency (IC~50~ > 100 μM; MIC~90~ = 100 μM), indicating steric hindrance.
  • Isoquinoline alterations:
  • Methylation at C3 (Compound 6) ablated activity (MIC~90~ > 100 μM), likely disrupting sulfonamide geometry.
  • Replacement with naphthalene (Compounds 7–8) abolished whole-cell activity despite moderate enzyme inhibition (IC~50~ = 1.6–3.0 μM), confirming the isoquinoline nitrogen’s role in uptake or target engagement [1].
  • Cyclohexyl group: Removal or substitution eliminated activity, underscoring its role in hydrophobic interactions [1].

Interactive Table 1: Impact of Structural Modifications on Compound Activity

CompoundModificationIMPDH IC~50~ (μM)MIC~90~ vs. Mtb (μM)Inference
1None (Reference)0.1 ± 0.012Optimal structure
2Ethylenediamine linker1.5 ± 0.02>50Piperazine rigidity essential for cellular activity
33-Methylpiperazine>100100Steric bulk disrupts binding
63-Methylisoquinoline>100>100Altered electronics/geometry impairs binding
71-Naphthyl sulfonamide3.0 ± 0.1>100Isoquinoline nitrogen critical for uptake/targeting
82-Naphthyl sulfonamide1.6>100Isoquinoline nitrogen critical for uptake/targeting

X-ray crystallography of Compound 1 bound to Mycobacterium thermoresistible IMPDH (a surrogate for Mtb IMPDH) validated these interactions and guided the design of benzylurea derivatives (e.g., Compound 47), which showed enhanced IMPDH inhibition (IC~50~ = 0.03 μM) and activity against resistant mutants [1] [8].

Emergence of Drug-Resistant TB and the Need for Novel IMPDH Inhibitors

Drug-resistant TB surged to 450,000 global cases in 2021, with treatment success rates for MDR-TB at only 59% [9]. First-line drugs (isoniazid, rifampicin) and newer agents (bedaquiline) face escalating resistance:

  • Bedaquiline resistance: Often linked to off-target mutations in mmpR5 (Rv0678), which upregulates efflux pumps. Pre-existing mmpR5 variants were detected in 2.3% of treatment-naïve patients, threatening efficacy [3].
  • IMPDH inhibitor advantages:
  • Overcoming resistance: Compound 21 (a benzylurea analogue) inhibited Mtb expressing the Y487C IMPDH mutation (conferring high-level resistance to Compound 1), demonstrating resilience against target-based resistance [1].
  • Synergy with salvage pathway inhibition: IMPDH inhibitors like VCC234718 (non-sulfonamide class) are bactericidal even in guanine-rich environments, countering a key resistance mechanism [5].

Table 2: Resistance Mechanisms in TB vs. IMPDH Inhibitor Profiles

Resistance MechanismImpact on Current DrugsIMPDH Inhibitor Response
MDR/XDR-TBResists ≥4 first/second-line drugs; treatment success <60%Novel target; no cross-resistance [1] [9]
Bedaquiline (mmpR5 RAVs)Efflux-mediated cross-resistance to clofazimineUnaffected; distinct mechanism [3]
IMPDH (Y487C Mutation)Confers >100-fold resistance to Compound 1Addressed by next-gen analogues (e.g., Compound 21) [1]

Future directions include optimizing pharmacokinetics of benzylurea derivatives and exploring combination therapies with GDP depletion agents to prevent resistance emergence [1] [5].

Properties

CAS Number

84468-24-6

Product Name

1-(5-Isoquinolinesulfonyl)piperazine

IUPAC Name

5-piperazin-1-ylsulfonylisoquinoline

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

InChI

InChI=1S/C13H15N3O2S/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13/h1-5,10,14H,6-9H2

InChI Key

UPTYCYWTFGTCCG-UHFFFAOYSA-N

SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

1-(5-isoquinolinesulfonyl)piperazine
C-I-QP

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.